molecular formula C17H12N2O4 B11553879 (Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one

(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B11553879
M. Wt: 308.29 g/mol
InChI Key: LRDFGGPMUHWOLP-PTNGSMBKSA-N
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Description

(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to an oxazole ring. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitroacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a different position of the nitro group.

    4-(1-(3-Nitrophenyl)ethylidene)-2-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration and the presence of both nitrophenyl and phenyl groups

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(4Z)-4-[1-(3-nitrophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O4/c1-11(13-8-5-9-14(10-13)19(21)22)15-17(20)23-16(18-15)12-6-3-2-4-7-12/h2-10H,1H3/b15-11-

InChI Key

LRDFGGPMUHWOLP-PTNGSMBKSA-N

Isomeric SMILES

C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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